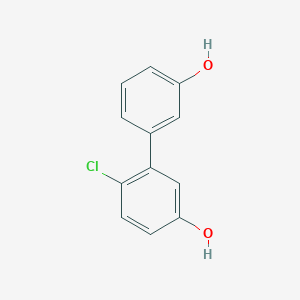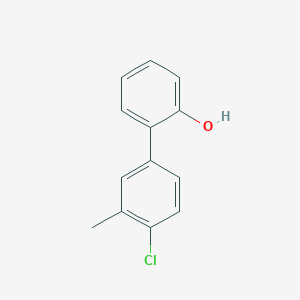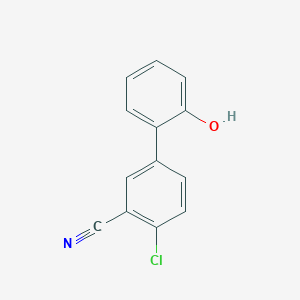
3-(4-Ethylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethylthiophenyl)phenol, 95%, is an organic compound belonging to the class of thiophenols. It is a colorless liquid with a distinctive odor, and it is widely used in the synthesis of various organic compounds. It is also known as 4-ethylthiophenol, 4-ETP, or 4-ethylthiophenol-3-ol. In
Scientific Research Applications
3-(4-Ethylthiophenyl)phenol, 95%, has been used in various scientific research applications. It has been used as a reagent in the synthesis of 3-substituted thiophenols, which are important precursors for the synthesis of various organic compounds. It has also been used as a starting material for the synthesis of heterocyclic compounds, such as thiophene derivatives, which are used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
3-(4-Ethylthiophenyl)phenol, 95%, is a strong acid catalyst, and its mechanism of action is believed to involve the protonation of the phenol group, which leads to the formation of an intermediate thioketone. The thioketone then undergoes a nucleophilic attack by the 4-ethylthiophene, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Ethylthiophenyl)phenol, 95%, are not well understood. It is believed to have antioxidant properties, which may be beneficial in the prevention of various diseases. Additionally, it has been shown to inhibit the growth of certain bacteria, which may have potential applications in the treatment of bacterial infections.
Advantages and Limitations for Lab Experiments
3-(4-Ethylthiophenyl)phenol, 95%, is a relatively safe compound to use in laboratory experiments. It is non-flammable and non-toxic, and it can be stored at room temperature for extended periods of time. However, it is a strong acid catalyst and should be handled with caution. Additionally, it should be kept away from oxidizing agents, as it may react with them.
Future Directions
The potential applications of 3-(4-Ethylthiophenyl)phenol, 95%, are vast and varied. Further research is needed to explore its potential as an antioxidant, as an inhibitor of bacterial growth, and as a precursor for the synthesis of organic compounds. Additionally, research should focus on the development of more efficient and cost-effective methods of synthesis. Finally, further research should be conducted to investigate the biochemical and physiological effects of this compound.
Synthesis Methods
3-(4-Ethylthiophenyl)phenol, 95%, can be synthesized from the reaction between 4-ethylthiophene and phenol in the presence of a strong acid catalyst. The reaction is carried out at temperatures between 80 and 110°C and at a pressure of 1 to 2 atmospheres. The reaction is typically completed in 2 to 3 hours. The product is a colorless liquid with a distinctive odor.
properties
IUPAC Name |
3-(4-ethylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-2-16-14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJJBDNQBOAOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[3-(N-Methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370300.png)





